Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate
Description
Chemical Name: Tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]-N-methylcarbamate CAS Number: 154737-89-0 Molecular Formula: C₁₀H₁₉NO₃ Molecular Weight: 201.26 g/mol Structure: Features a cyclopentyl ring with a (1S,3S)-configured hydroxyl group, a methyl group, and a tert-butyl carbamate protective group.
Properties
IUPAC Name |
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREITKHLXHZJEE-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CC[C@@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method involves the use of tert-butyl chloroformate and (1s,3s)-3-hydroxycyclopentylamine under basic conditions to form the desired carbamate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the carbamate group can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to carbamate derivatives with variations in ring size, stereochemistry, and substituent positions. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Biological Activity
Tert-butyl n-[(1S,3S)-3-hydroxycyclopentyl]-n-methylcarbamate (CAS Number: 2165760-01-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular systems, and relevant case studies.
This compound exhibits several biological activities that make it a candidate for further investigation in neuropharmacology:
- Inhibition of β-secretase : The compound has been shown to act as a β-secretase inhibitor, which is crucial in the context of Alzheimer's disease as it prevents the formation of amyloid-beta peptides .
- Acetylcholinesterase Inhibition : It also inhibits acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby potentially enhancing cholinergic transmission .
Neuroprotective Effects
A significant area of research has focused on the neuroprotective effects of this compound:
- Cell Viability Studies : In vitro studies demonstrated that treatment with the compound improved the viability of astrocytes exposed to amyloid-beta (Aβ) peptides. Specifically, when astrocytes were treated with Aβ alone, cell viability dropped significantly; however, co-treatment with the compound resulted in a notable increase in cell viability .
- Oxidative Stress Reduction : The compound reduced malondialdehyde (MDA) levels in brain homogenates from scopolamine-induced oxidative stress models, suggesting its potential to mitigate oxidative damage .
| Parameter | Control Group | Aβ Treatment | Aβ + Compound Treatment |
|---|---|---|---|
| Cell Viability (%) | 100% | 43.78 ± 7.17 | 62.98 ± 4.92 |
| MDA Levels (µmol/g protein) | Baseline | Increased | Decreased |
Cytokine Modulation
The compound was also found to modulate cytokine production in astrocytes. While it decreased TNF-α levels induced by Aβ treatment, the reduction was not statistically significant compared to controls. This suggests that while the compound may have some anti-inflammatory properties, its efficacy may be limited .
Case Studies and Research Findings
Research findings indicate varied outcomes regarding the efficacy of this compound:
- In Vitro Studies : In cell culture experiments, the compound significantly improved cell viability and reduced oxidative stress markers when compared to controls treated with Aβ alone .
- In Vivo Models : Animal studies utilizing scopolamine-induced models did not show significant differences in cognitive function between treated and untreated groups when compared to established treatments like galantamine, indicating potential limitations in bioavailability or efficacy in vivo .
Q & A
Q. What are the primary synthetic routes for preparing tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]-N-methylcarbamate, and how is enantiomeric purity ensured?
The synthesis typically involves protecting group strategies and stereoselective reactions. For example, the cyclopentanol core can be functionalized via Mitsunobu reactions to install the tert-butoxycarbonyl (Boc) group, followed by N-methylation. Enantiomeric purity is maintained using chiral catalysts or resolving agents, as seen in racemic mixtures of related tert-butyl carbamates (e.g., rac-tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate) . Purification via chiral HPLC or recrystallization is critical to isolate the (1S,3S) isomer .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key signals should researchers prioritize?
Key techniques include:
- NMR : The tert-butyl group appears as a singlet (~1.4 ppm in H NMR), while the carbamate carbonyl resonates at ~155 ppm in C NMR. Hydroxy and methylamine protons show broad signals due to hydrogen bonding .
- IR : Stretching frequencies for C=O (1680–1720 cm) and N-H (3300 cm) confirm carbamate formation .
- Mass Spectrometry : The molecular ion peak (m/z 201.26) and fragmentation patterns validate the molecular formula (CHNO) .
Q. How does the compound's stability vary under different storage conditions?
The compound is hygroscopic and prone to hydrolysis. Storage recommendations include:
Q. What solvent systems are optimal for its purification via column chromatography?
Polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) are effective. Gradient elution (5%–30% ethyl acetate in hexane) separates the product from byproducts like unreacted cyclopentanol derivatives .
Q. How can researchers confirm the absence of toxic byproducts during synthesis?
LC-MS and GC-MS analyses identify impurities. For example, residual methylating agents (e.g., methyl iodide) are detected via GC-MS headspace analysis, while hydrolyzed products (e.g., cyclopentanol) are monitored using reverse-phase HPLC .
Advanced Research Questions
Q. What strategies address contradictions in stereochemical assignments using NMR data?
Discrepancies arise from overlapping signals in H NMR. Solutions include:
Q. How do steric effects influence the reactivity of the carbamate group in cross-coupling reactions?
The bulky tert-butyl group hinders nucleophilic attack at the carbonyl carbon. Kinetic studies show that deprotection (e.g., using TFA) is 3x slower compared to less hindered carbamates. This steric shield can be leveraged to selectively modify other functional groups first .
Q. What computational methods predict the compound's solid-state packing and crystallinity?
Crystal structure predictions using software like Mercury (CCDC) or OLEX2 align with experimental XRD data. For example, hydrogen bonds between the carbamate oxygen and hydroxy group stabilize the lattice, as seen in tert-butyl carbamate derivatives .
Q. How does the compound's logP value impact its suitability for biological assays?
The calculated logP (1.08) suggests moderate hydrophobicity, requiring formulation with co-solvents (e.g., DMSO/PBS mixtures) for in vitro studies. MDCK cell permeability assays show a P of 8.2 × 10 cm/s, indicating moderate membrane penetration .
Q. What mechanistic insights explain unexpected byproducts during N-methylation?
Overalkylation can occur if reaction times exceed 12 hours, forming quaternary ammonium salts. Kinetic monitoring via H NMR reveals that limiting methyl iodide equivalents (1.1 eq.) and low temperatures (0°C) suppress this side reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
